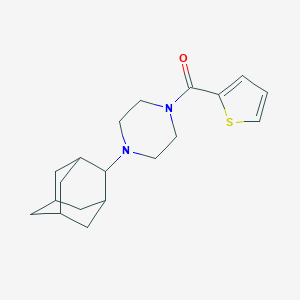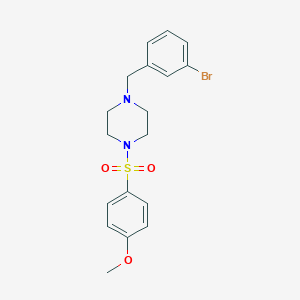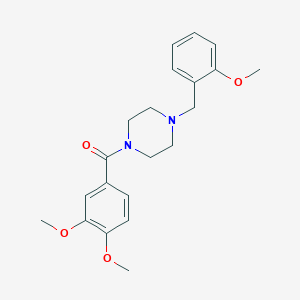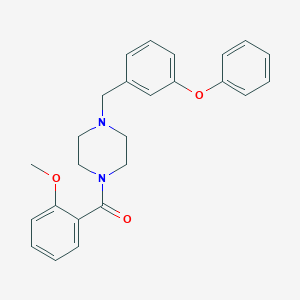
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline, also known as MDMA or ecstasy, is a synthetic psychoactive drug that is commonly used as a recreational drug. MDMA is a derivative of amphetamine and has both stimulant and hallucinogenic effects. However, in recent years, there has been growing interest in the potential therapeutic uses of MDMA in the field of scientific research.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline works by increasing the release of serotonin and other neurotransmitters in the brain. This leads to a feeling of euphoria and increased empathy, which can be beneficial in therapeutic settings. However, the exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline is still not fully understood and further research is needed to fully elucidate its effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline has a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature and sweating. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline can also cause changes in mood and behavior, including feelings of euphoria, increased empathy, and altered perception.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline has a number of advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of neurotransmitters on the brain, which can help to elucidate the underlying mechanisms of mental health conditions. However, N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline is also a highly potent and addictive drug, which can make it difficult to control for confounding variables in experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline. One area of interest is the potential therapeutic uses of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline in treating mental health conditions such as PTSD and anxiety. In addition, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline and its effects on the brain. Finally, there is also interest in developing new and more effective synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline, which could improve its therapeutic potential.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline involves the reaction of safrole with hydrochloric acid and methylamine. This results in the formation of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline, which is then purified and crystallized. The synthesis process is complex and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline has been studied for its potential therapeutic uses in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline is believed to work by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain, which can help to regulate mood and emotions.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline |
InChI |
InChI=1S/C15H15NO2/c1-11-3-2-4-13(7-11)16-9-12-5-6-14-15(8-12)18-10-17-14/h2-8,16H,9-10H2,1H3 |
InChI-Schlüssel |
OUYZQYDFMRHZNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)




